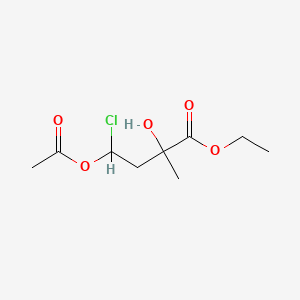

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate

CAS No.:

Cat. No.: VC17594943

Molecular Formula: C9H15ClO5

Molecular Weight: 238.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15ClO5 |

|---|---|

| Molecular Weight | 238.66 g/mol |

| IUPAC Name | ethyl 4-acetyloxy-4-chloro-2-hydroxy-2-methylbutanoate |

| Standard InChI | InChI=1S/C9H15ClO5/c1-4-14-8(12)9(3,13)5-7(10)15-6(2)11/h7,13H,4-5H2,1-3H3 |

| Standard InChI Key | OCWCZLWKFYIMBV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)(CC(OC(=O)C)Cl)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate features a branched carbon chain with the following substituents:

-

Ethyl ester group at the terminal carboxylate position.

-

Hydroxyl (-OH) and methyl (-CH₃) groups at the 2-position.

-

Acetoxy (-OAc) and chloro (-Cl) groups at the 4-position.

This configuration creates a sterically hindered environment that influences reaction pathways and stability. The compound’s IUPAC name systematically reflects its substituents: ethyl 4-(acetyloxy)-4-chloro-2-hydroxy-2-methylbutanoate.

Comparative Structural Analysis

The compound’s uniqueness becomes evident when compared to structurally related esters:

The simultaneous presence of electron-withdrawing (Cl, OAc) and electron-donating (OH, CH₃) groups creates a polarized electronic environment, enabling participation in both nucleophilic and electrophilic reactions.

Synthesis and Manufacturing

Chlorohydrin-Acylation Pathway

This two-step method involves:

-

Chlorohydrin Formation: Reaction of isoprene (C₅H₈) with hypochlorous acid (HOCl) under controlled temperatures (0–5°C) to yield 4-chloro-2-hydroxy-2-methylbutanol.

-

Acylation: Treatment with acetic anhydride ((CH₃CO)₂O) in the presence of hydroquinone to prevent polymerization, forming the acetoxy group .

The final esterification with ethanol produces the target compound with yields exceeding 65% after purification.

Direct Chloroacetylation

An alternative one-pot synthesis employs:

-

Chlorine gas (Cl₂) for simultaneous chlorination and acetylation.

-

Tertiary amine catalysts (e.g., triethylamine) to enhance reaction efficiency .

Chemical Reactivity and Stability

Functional Group Interactions

The compound undergoes characteristic reactions of its substituents:

pH-Dependent Stability

-

Acidic Conditions (pH < 3): Rapid hydrolysis of the acetoxy group occurs, yielding 4-chloro-2-hydroxy-2-methylbutanoic acid.

-

Basic Conditions (pH > 10): Dehydrochlorination dominates, forming conjugated dienes via β-elimination .

Applications in Industrial and Medicinal Chemistry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

β-Lactam antibiotics: Via [2+2] cycloaddition reactions with imines.

-

Anti-inflammatory agents: Functionalization of the hydroxyl group produces COX-2 inhibitors .

Polymer Science

Its dual reactivity enables use in:

-

Crosslinking agents: For polyurethane foams through reaction with diisocyanates.

-

Dendrimer synthesis: As a branching unit due to multiple reactive sites .

Spectroscopic Characterization

Key Spectral Signatures

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.25 (t, 3H, -OCH₂CH₃)

-

δ 1.45 (s, 3H, C(CH₃))

-

δ 2.05 (s, 3H, -OAc)

-

δ 4.15 (q, 2H, -OCH₂)

-

-

IR (ATR, cm⁻¹):

-

1745 (ester C=O)

-

3450 (broad, -OH)

-

1260 (C-O of acetate)

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume